molecular formula C22H15N3O2 B3369754 12,13-Dihydro-1,11-dimethyl-5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione CAS No. 245106-23-4

12,13-Dihydro-1,11-dimethyl-5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione

Cat. No. B3369754
CAS RN: 245106-23-4
M. Wt: 353.4 g/mol
InChI Key: DYJPDRYQOSBRFK-UHFFFAOYSA-N
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Description

“12,13-Dihydro-1,11-dimethyl-5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione” belongs to the class of organic compounds known as indolocarbazoles . These are polycyclic aromatic compounds containing an indole fused to a carbazole . Indolocarbazoles are a class of heterocyclic compounds which include in their structure a planar ring system consisting of indole and carbazole elements .


Synthesis Analysis

The main approaches used to obtain synthetic indolo[2,3-a]carbazoles are described in various studies . The substitution position has significant influence on the reaction yield: C6-substituted indoles generated the corresponding products in higher yields than the C5 substituted substrates .


Molecular Structure Analysis

The most frequently isolated indolocarbazoles are Indolo(2,3-a)carbazoles; the most common subgroup of the Indolo(2,3-a)carbazoles are the Indolo(2,3-a)pyrrole(3,4-c)carbazoles .


Chemical Reactions Analysis

Indolocarbazoles exhibit a wide range of biological activities. There has been a plethora of synthetic approaches to this family of natural products, leading to advances in chemical methodology .

Scientific Research Applications

Anticancer Agent Synthesis

12,13-Dihydro-1,11-dimethyl-5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione has been studied in the synthesis of new anticancer agents. A derivative, NB-506, has shown to be a potent inhibitor of topoisomerase 1, an enzyme critical in DNA replication, making it a promising candidate for cancer treatment (Ohkubo et al., 1997).

Crystallographic Studies

The compound has also been studied in its monohydrated form, known as arcyriaflavin A, for crystallographic properties. This research contributes to understanding its molecular structure and interactions, especially relevant in designing drugs that target specific molecular pathways (Fernandes et al., 2011).

Topoisomerase I Inhibition

Research on NB-506, a derivative of 12,13-Dihydro-1,11-dimethyl-5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione, revealed its potent activity in inducing DNA cleavage mediated by topoisomerase I. This mechanism makes it a potential candidate for cancer therapies, especially targeting tumor cell lines (Yoshinari et al., 1995).

Cytotoxic Activity

Variants of this compound, such as 6-N-amino analogues of NB-506, have shown enhanced cytotoxicity and anticancer effects in studies involving human cancer cell lines, indicating its potential as an effective chemotherapeutic agent (Ohkubo et al., 1999).

Pharmacokinetics in Cancer Treatment

Research has also been conducted on the in vivo metabolism and pharmacokinetics of NB-506, revealing its distribution in tissue and its potential as an anticancer drug. Understanding these pharmacokinetic properties is crucial for developing effective dosage regimens (Takenaga et al., 1999).

DNA Interaction Studies

Studies on similar compounds, like tetrahydropyrrolo[3,4-a]carbazole-1,3-diones, have explored their DNA interaction properties. These compounds intercalate with DNA and exhibit cytotoxic potential, suggesting their utility in developing new DNA-targeted antitumor agents (Joseph et al., 2001).

Mechanism of Action

Indolocarbazoles, in particular indolo[2,3-a]pyrrolo[3,4-c]carbazole derivatives, are an important class of natural products that exhibit a wide range of biological activities . The molecular mechanisms of their antitumor action as the most significant in the context of clinical use are separately considered .

Future Directions

Indolocarbazoles, including “12,13-Dihydro-1,11-dimethyl-5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione”, are under current study due to their potential as anti-cancer as well as antimicrobial drugs . The future directions in this field could involve further exploration of their biological activities and development of synthetic approaches .

properties

IUPAC Name

5,21-dimethyl-3,13,23-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1,4,6,8,10,15,17,19,21-nonaene-12,14-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15N3O2/c1-9-5-3-7-11-13-15-16(22(27)25-21(15)26)14-12-8-4-6-10(2)18(12)24-20(14)19(13)23-17(9)11/h3-8,23-24H,1-2H3,(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYJPDRYQOSBRFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C3=C4C(=C5C6=CC=CC(=C6NC5=C3N2)C)C(=O)NC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40420506
Record name 12,13-Dihydro-1,11-dimethyl-5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40420506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

245106-23-4
Record name 12,13-Dihydro-1,11-dimethyl-5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40420506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
12,13-Dihydro-1,11-dimethyl-5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione
Reactant of Route 2
Reactant of Route 2
12,13-Dihydro-1,11-dimethyl-5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione
Reactant of Route 3
Reactant of Route 3
12,13-Dihydro-1,11-dimethyl-5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione
Reactant of Route 4
12,13-Dihydro-1,11-dimethyl-5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione
Reactant of Route 5
12,13-Dihydro-1,11-dimethyl-5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione
Reactant of Route 6
12,13-Dihydro-1,11-dimethyl-5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione

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